REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6](F)[CH:5]=[C:4]([F:9])[CH:3]=1.[NH3:10].[O-2].[Mg+2]>O>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([F:9])[CH:3]=1)[NH2:10] |f:2.3|
|
Name
|
|
Quantity
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110 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC(=C1)F)F
|
Name
|
|
Quantity
|
4.6 mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
17.8 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Mg+2]
|
Name
|
|
Quantity
|
270 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
225 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 600 ml Hastelloy pressure reactor (Parr Instrument Co., Moline, Ill.) equipped with the standard stirrer
|
Type
|
CUSTOM
|
Details
|
The reactor was purged with argon
|
Type
|
ADDITION
|
Details
|
the pressure dropped at a rate of about 20 lbs
|
Type
|
TEMPERATURE
|
Details
|
The reactor was then cooled
|
Type
|
EXTRACTION
|
Details
|
The aqueous salts were extracted 2 or 3 times with MTBE
|
Type
|
ADDITION
|
Details
|
charged to a distillation column
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The product was isolated
|
Type
|
DISTILLATION
|
Details
|
by distilling MTBE at atm
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |